molecular formula C8H13N3 B1328745 Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine CAS No. 1100954-16-2

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine

Cat. No.: B1328745
CAS No.: 1100954-16-2
M. Wt: 151.21 g/mol
InChI Key: TXOZZTPJCYYMEI-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine is a compound that features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a methyl group

Scientific Research Applications

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and pyrazole ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-6-7(5-10-11)4-9-8-2-3-8/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOZZTPJCYYMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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